molecular formula C7H4F3N B13406391 (2-Fluorophenyl)carbonimidoyl CAS No. 77897-06-4

(2-Fluorophenyl)carbonimidoyl

Cat. No.: B13406391
CAS No.: 77897-06-4
M. Wt: 159.11 g/mol
InChI Key: YUROJOXRTNADBR-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)carbonimidoyl is an organic compound that features a fluorine atom attached to a phenyl ring, which is further connected to a carbonimidoyl group

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)carbonimidoyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong nucleophiles, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different carbonyl or amine compounds .

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)carbonimidoyl involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The carbonimidoyl group can form covalent bonds with nucleophiles, leading to the formation of new chemical entities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluorophenyl)carbonimidoyl is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

77897-06-4

Molecular Formula

C7H4F3N

Molecular Weight

159.11 g/mol

IUPAC Name

1,1-difluoro-N-(2-fluorophenyl)methanimine

InChI

InChI=1S/C7H4F3N/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4H

InChI Key

YUROJOXRTNADBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=C(F)F)F

Origin of Product

United States

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